molecular formula C6H11ClMg B12523465 magnesium;(1R)-1,2-dimethylcyclobutane;chloride CAS No. 820222-34-2

magnesium;(1R)-1,2-dimethylcyclobutane;chloride

Cat. No.: B12523465
CAS No.: 820222-34-2
M. Wt: 142.91 g/mol
InChI Key: OSTBOFZGJXMTIO-ZJIMSODOSA-M
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Description

The compound "magnesium;(1R)-1,2-dimethylcyclobutane;chloride" is hypothesized to be a coordination complex or salt involving magnesium (Mg²⁺), the stereospecific cyclobutane derivative (1R)-1,2-dimethylcyclobutane, and chloride ions. While direct evidence for this exact compound is absent in the literature, its components and structural analogs provide critical insights:

  • Magnesium chloride (MgCl₂): A well-studied ionic compound with high solubility in water and applications in catalysis, supplements, and material science .
  • (1R)-1,2-Dimethylcyclobutane: A chiral cycloalkane with a four-membered ring and two methyl groups in the (1R,2R) or (1R,2S) configuration. Its stereochemistry influences reactivity and physical properties .
  • Chloride coordination: Magnesium often forms complexes with chloride and organic ligands, as seen in amidinate or phosphorylated structures .

The compound likely exists as a magnesium salt or coordination complex, where the cyclobutane moiety acts as a ligand or counterion. Synthesis routes may resemble Mannich base formation (e.g., cyclization with amines) or Grignard-like organomagnesium reactions.

Properties

CAS No.

820222-34-2

Molecular Formula

C6H11ClMg

Molecular Weight

142.91 g/mol

IUPAC Name

magnesium;(1R)-1,2-dimethylcyclobutane;chloride

InChI

InChI=1S/C6H11.ClH.Mg/c1-5-3-4-6(5)2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1

InChI Key

OSTBOFZGJXMTIO-ZJIMSODOSA-M

Isomeric SMILES

C[C@@H]1CC[C-]1C.[Mg+2].[Cl-]

Canonical SMILES

CC1CC[C-]1C.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;(1R)-1,2-dimethylcyclobutane;chloride typically involves the reaction of magnesium with (1R)-1,2-dimethylcyclobutane in the presence of a chloride source. One common method is the Grignard reaction, where magnesium ribbon reacts with (1R)-1,2-dimethylcyclobutane chloride under anhydrous conditions to form the desired compound .

Industrial Production Methods

Industrial production of magnesium compounds often involves the electrolytic reduction of magnesium chloride. This process can be adapted to produce this compound by incorporating (1R)-1,2-dimethylcyclobutane into the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Magnesium;(1R)-1,2-dimethylcyclobutane;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium;(1R)-1,2-dimethylcyclobutane;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;(1R)-1,2-dimethylcyclobutane;chloride involves its interaction with molecular targets such as enzymes and receptors. Magnesium ions play a crucial role in stabilizing the structure of enzymes and facilitating biochemical reactions. The (1R)-1,2-dimethylcyclobutane moiety may interact with specific receptors or pathways, modulating their activity .

Comparison with Similar Compounds

Structural and Stereochemical Analogs

Cyclobutane Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(1R,2R)-1,2-Dimethylcyclobutane C₆H₁₂ 84.16 Chiral, SMILES: CC1CCC1C; melting point and spectral data not reported
3-Methylcyclobutanamine hydrochloride C₅H₁₂ClN 121.61 Melting point: ~175–176°C (similar to Mannich bases); ¹H NMR: δ 2.56–2.31 (m)
1,2-Bis(4-methoxyphenyl)-3,4-dimethylcyclobutane C₂₀H₂₄O₂ 296.40 Mass spec: M⁺· m/z 296; fragmentation patterns ([M-C₁₀H₁₂O]⁺ m/z 148)

Key Differences :

  • (1R)-1,2-Dimethylcyclobutane lacks functional groups (e.g., amines or aryl rings) present in analogs, reducing polarity and reactivity .
  • 3-Methylcyclobutanamine hydrochloride includes an amine group, enabling salt formation with HCl and distinct NMR shifts .
Magnesium-Containing Compounds
Compound Molecular Formula Key Properties Reference
Magnesium chloride (MgCl₂) MgCl₂ Melting point: 714°C; hygroscopic; used in supplements and catalysis
Magnesium amidinate complexes Varies Five-coordinate geometry (τ = 0.77–0.92); electron density localization in CN₂ units
Phosphorylated magnesium hydroxide MgCl₂·nH₂O Forms hydrated salts (e.g., MgCl₂·6H₂O) after POCl₃ treatment

Key Differences :

  • MgCl₂ is purely ionic, whereas magnesium amidinates exhibit covalent bonding and complex geometries .
  • The hypothesized compound may bridge ionic and covalent behavior, depending on cyclobutane ligand coordination.

Spectroscopic and Thermal Properties

  • ¹H NMR : Cyclobutane derivatives show characteristic coupling constants (e.g., 7.9 Hz for aryl protons in bis(4-methoxyphenyl) analogs ). For 3-methylcyclobutanamine hydrochloride, methyl and amine protons resonate at δ 2.56–2.31 .
  • Mass Spectrometry : Fragmentation patterns (e.g., [M-CH₃]⁺ or [M-C₄H₈-H]⁺) dominate in cyclobutane-based compounds .
  • Thermal Stability : MgCl₂ decomposes at ~300°C , while phosphorylated magnesium compounds form polyphosphates above 300°C .

Biological Activity

Magnesium (1R)-1,2-dimethylcyclobutane chloride is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of magnesium (1R)-1,2-dimethylcyclobutane chloride can be described as follows:

  • Chemical Formula : C6_{6}H10_{10}ClMg
  • Molecular Weight : Approximately 150.5 g/mol
  • IUPAC Name : Magnesium (1R)-1,2-dimethylcyclobutane chloride

This compound features a magnesium ion coordinated with a dimethylcyclobutane moiety and a chloride ion, which may influence its reactivity and biological interactions.

The biological activity of magnesium (1R)-1,2-dimethylcyclobutane chloride is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Signal Modulation : Interaction with cellular receptors can lead to modulation of signal transduction pathways, affecting cellular responses.

Case Studies

Several studies have investigated the biological effects of magnesium (1R)-1,2-dimethylcyclobutane chloride in different contexts:

  • Inflammatory Diseases : Research indicates that magnesium compounds can play a role in modulating inflammatory responses. For example, magnesium has been shown to exhibit anti-inflammatory effects in models of inflammatory bowel disease (IBD) by reducing oxidative stress and inflammation markers .
  • Neuroprotective Effects : Some studies suggest that magnesium compounds may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by stabilizing neuronal function and reducing excitotoxicity .

Comparative Analysis

A comparative analysis of magnesium (1R)-1,2-dimethylcyclobutane chloride with other magnesium salts reveals distinct biological activities:

CompoundBiological ActivityMechanism of Action
Magnesium SulfateMuscle relaxationCalcium channel blockade
Magnesium CitrateLaxative effectOsmotic action
Magnesium (1R)-1,2-dimethylcyclobutane chlorideAnti-inflammatory effectsEnzyme inhibition and signal modulation

Pharmacokinetics

The pharmacokinetic profile of magnesium (1R)-1,2-dimethylcyclobutane chloride suggests favorable absorption characteristics. Studies indicate that the compound demonstrates good solubility in physiological conditions, enhancing its bioavailability. Additionally, its metabolic stability allows for prolonged action within biological systems .

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